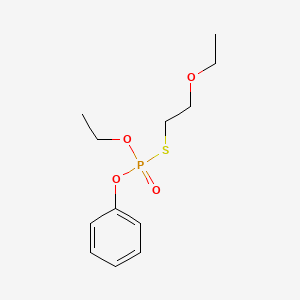
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and phenols. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. For example, the reaction between phosphorothioic acid and 2-ethoxyethanol in the presence of a base can yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine derivative.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of esters with different functional groups.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorothioate groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Similar in structure but with different alkyl groups.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Contains a pyrimidinyl group instead of a phenyl group.
Uniqueness
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its effectiveness in industrial applications make it a valuable compound in multiple fields.
Propiedades
Número CAS |
78400-24-5 |
|---|---|
Fórmula molecular |
C12H19O4PS |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
[ethoxy(2-ethoxyethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H19O4PS/c1-3-14-10-11-18-17(13,15-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
NHDPLOAIMZGHPH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCSP(=O)(OCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



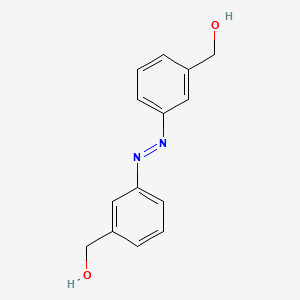
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
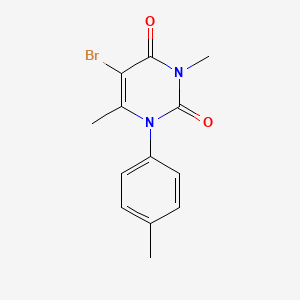
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
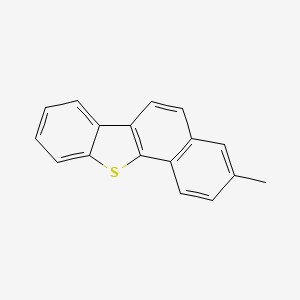

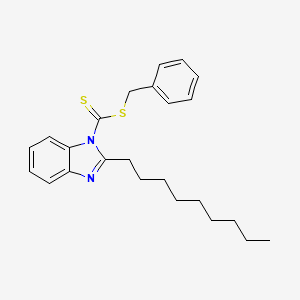
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
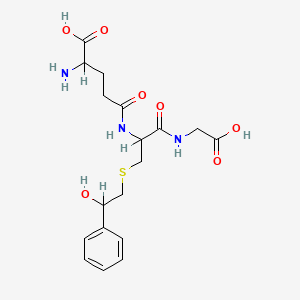

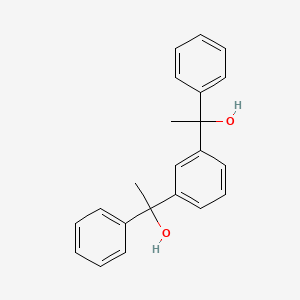
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)
